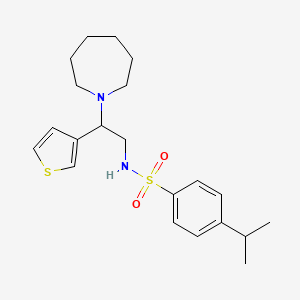

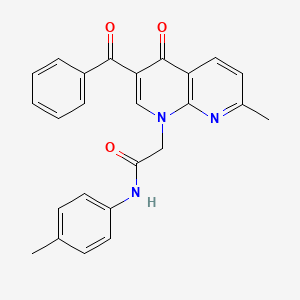

![molecular formula C10H10N2O B2766037 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 690642-32-1](/img/structure/B2766037.png)

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde (EIPC) is an important building block for the synthesis of many biologically active compounds. Its synthesis from readily available starting materials is simple and straightforward, and its reactivity and versatility make it a powerful tool for the synthesis of a wide range of molecules. In

Applications De Recherche Scientifique

Synthesis and Catalysis

3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a core structure in the synthesis of various imidazo[1,2-a]pyridine derivatives. These derivatives have been prepared through innovative synthetic routes, including water-mediated hydroamination and silver-catalyzed aminooxygenation processes. Such methods are crucial for expanding the library of imidazo[1,2-a]pyridines without the need for deliberate catalyst addition, offering a greener alternative to traditional synthesis methods (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Crystallographic and Spectral Characterization

Research on this compound derivatives includes the synthesis and characterization of novel complexes, such as cadmium chloride complexes containing imidazo[1,5-a]pyridine derivatives. These studies provide valuable insights into the crystal structure, bond lengths, angles, and hydrogen bonding patterns, offering a deeper understanding of the material's properties and potential applications in various fields, including catalysis and material science (M. Hakimi, Z. Mardani, K. Moeini, F. Mohr, E. Schuh, H. Vahedi, 2012).

Material Science and Nanotechnology

The versatility of this compound extends into material science, where it serves as a precursor in the synthesis of magnetically recyclable nanocatalysts. For instance, cellulose@Fe2O3 nanoparticle composites have been synthesized for the condensation reaction of 2-aminopyridine, an aldehyde, and an isocyanide. This innovative approach highlights the compound's role in developing sustainable and efficient catalysts for organic synthesis, emphasizing the importance of magnetic recyclability and high catalytic activity (A. Shaabani, H. Nosrati, Mozhdeh Seyyedhamzeh, 2015).

Antimicrobial and Antitumor Applications

Further extending its application, derivatives of this compound have been explored for their potential antimicrobial and antitumor properties. Novel synthetic routes have led to the creation of compounds that exhibit promising activity against a range of pathogens and cancer cell lines, demonstrating the compound's potential in medicinal chemistry and drug development (M. A. Abdallah, Sobhi M. Gomha, I. M. Abbas, Mariam S. H. Kazem, S. Alterary, Y. Mabkhot, 2017).

Propriétés

IUPAC Name |

3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-10-11-8(7-13)9-5-3-4-6-12(9)10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOGFRNHRWUAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C2N1C=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

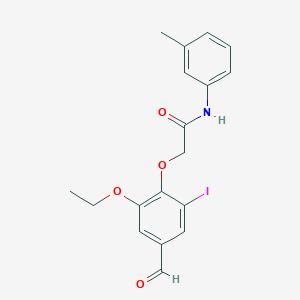

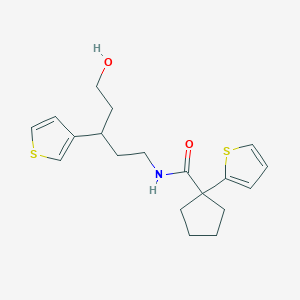

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765956.png)

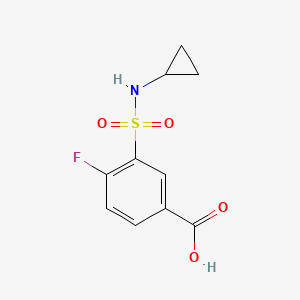

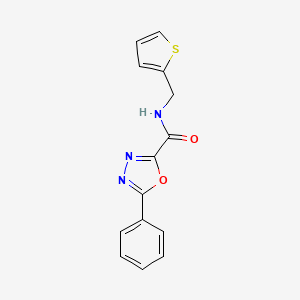

![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)

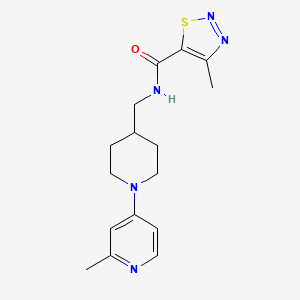

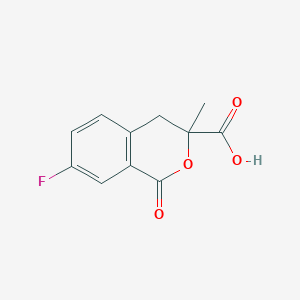

![Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2765961.png)

![Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B2765964.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2765967.png)